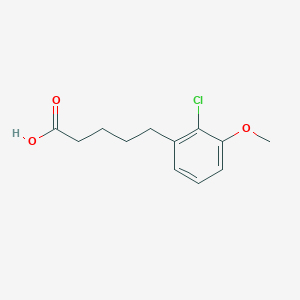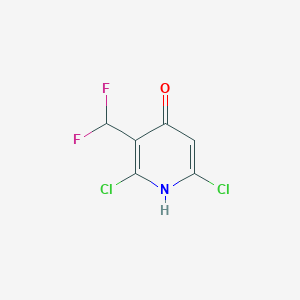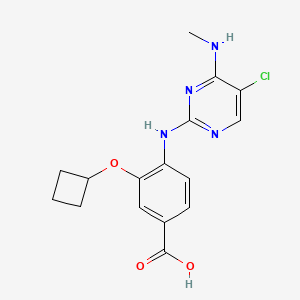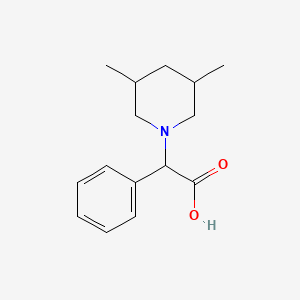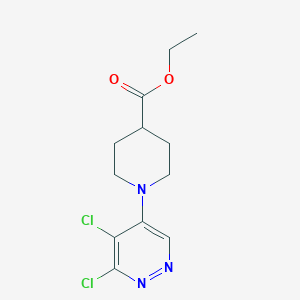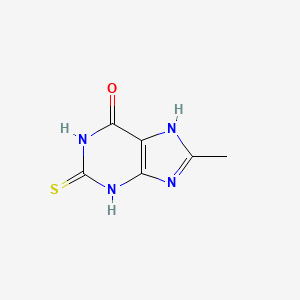
8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. Purines are significant in biochemistry, particularly in the structure of DNA and RNA.
Métodos De Preparación
The synthesis of 8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one involves several steps. One common method includes the reaction of appropriate precursors under specific conditions to form the desired compound. The synthetic route typically involves:
Starting Materials: Precursors such as substituted purines and thiol-containing reagents.
Reaction Conditions: The reaction is often carried out under reflux conditions with solvents like methanol or ethanol.
Catalysts: Acidic catalysts such as methanesulfonic acid (MsOH) are used to facilitate the reaction.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the sulfanylidene group.
Common Reagents and Conditions: Reagents like halogens, acids, and bases are frequently used under controlled temperature and pressure conditions.
Major Products: The major products depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and nucleic acid analogs.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparación Con Compuestos Similares
8-Methyl-2-sulfanylidene-1,2,3,7-tetrahydro-6H-purin-6-one can be compared with other similar compounds in the purine family:
Similar Compounds: Examples include adenine, guanine, and other substituted purines.
Propiedades
Número CAS |
91184-09-7 |
|---|---|
Fórmula molecular |
C6H6N4OS |
Peso molecular |
182.21 g/mol |
Nombre IUPAC |
8-methyl-2-sulfanylidene-3,7-dihydropurin-6-one |
InChI |
InChI=1S/C6H6N4OS/c1-2-7-3-4(8-2)9-6(12)10-5(3)11/h1H3,(H3,7,8,9,10,11,12) |
Clave InChI |
ICGMMQGRQXARHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1)C(=O)NC(=S)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13092788.png)
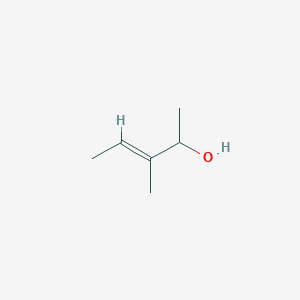
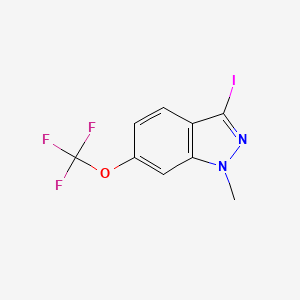
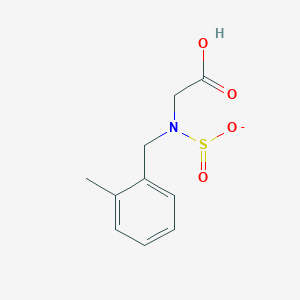

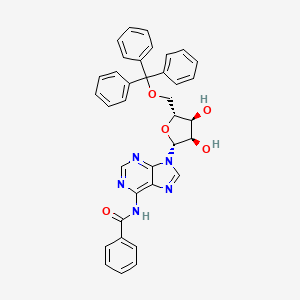
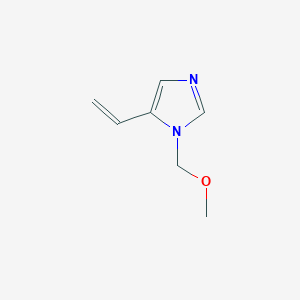
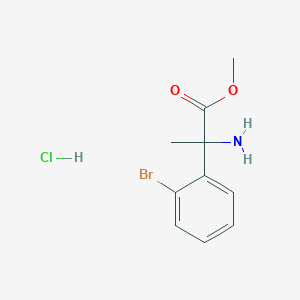
![[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-](/img/structure/B13092834.png)
